Quinine Salicylate
Overview
Description
Quinine Salicylate is an alkaloid derived from the bark of the cinchona tree. Historically, it has been used to treat malaria and has a long-standing role in medicine. It is also found in tonic water, contributing to its bitter taste. Quinine Salicylate has been explored for various applications beyond malaria treatment, including leg cramps and restless legs syndrome.
Synthesis Analysis
Quinine Salicylate can be synthesized through esterification reactions. Researchers have harnessed derivatives of quinine via expeditious synthetic approaches, yielding this compound.
Molecular Structure Analysis
The molecular formula of Quinine Salicylate is C27H30N2O5 . It consists of a quinoline core fused with a salicylate moiety.
Chemical Reactions Analysis
Quinine Salicylate acts as a blood schizonticide, inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It also has gametocytocidal activity against other Plasmodium species. The exact mechanisms of its antimalarial effects are not fully understood.
Physical And Chemical Properties Analysis
- Quinine Salicylate is a liquid with a strong odor.
- It is sparingly miscible with cold water but completely miscible with hot water.
- It readily dissolves in many organic solvents at ambient temperature.
Scientific Research Applications
Pharmacological Effects on Hearing
Quinine and salicylate, including quinine salicylate, have been studied for their effects on hearing. Quinine can cause a reversible increase in hearing threshold, acting on the outer hair cell of the cochlea. Both quinine and salicylate may induce sensorineural hearing impairment and tinnitus at higher doses. These substances share pharmacological actions, potentially through blocking mechanoelectric transducer channels and the motor protein prestin (Alván et al., 2017).
Tinnitus Induction in Animal Models
Both quinine and salicylate are used to induce transient tinnitus in animal models. A study on rats showed that high doses of salicylate induced tinnitus with a pitch near 16 kHz, while quinine induced changes at a higher pitch (20 kHz). This research highlights the differences in frequency and time course of tinnitus induced by these substances (Ralli et al., 2010).
Immunosuppressive Effects
Quinine salicylate has been explored for its immunosuppressive effects. A study demonstrated that both salicylate and quinine could suppress antibody-forming cells in mice, with a potential synergism when used in combination (Griswold & Uyeki, 1969).
Ototoxicity Studies
Research on the ototoxicity of quinine and salicylate, including quinine salicylate, is significant. They are known to affect outer hair cells in the cochlea and may alter auditory processing. This area of research has helped understand the mechanisms of drug-induced hearing loss and tinnitus (Jung et al., 1993).
Therapeutic Uses
Historically, quinine salicylate has been used in the treatment of various conditions like influenza, catarrhal affections, gout, rheumatism, malaria, neuralgia, and fevers. Its use stemmed from its pharmacological properties and was an important part of medical treatment in the early 20th century (Quinine Acetyl-Salicylate, 1907).
Safety And Hazards
Quinine Salicylate is considered safe in small doses. However, some individuals may experience allergic reactions. It is essential to avoid quinine if pregnant, breastfeeding, or with specific medical conditions. Drug interactions should be considered.
Future Directions
Research on quinine derivatives continues, exploring their potential in various therapeutic areas. As we uncover more about their mechanisms of action, these compounds may offer novel opportunities for drug development.
Please note that while quinine has a rich history, its use should be approached cautiously due to potential adverse effects. Always consult a healthcare professional for personalized advice.
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUSTFJKJSJNC-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996498 | |
Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine salicylate | |
CAS RN |
750-90-3, 117-72-6 | |
Record name | Quinine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinine salicylate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000750903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinine salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE SALICYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DY04L71DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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